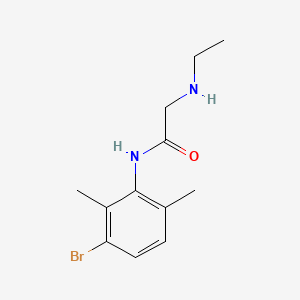

N-Desethyl 3-Bromo Lidocaine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

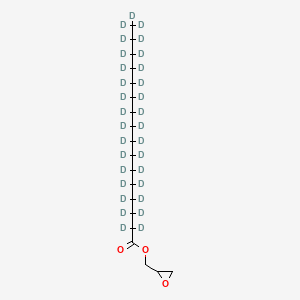

“N-Desethyl 3-Bromo Lidocaine” is an intermediate in the preparation of hydroxylated Lidocaine metabolites . It has a molecular formula of C12H17BrN2O and a molecular weight of 285.18 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H17BrN2O . This indicates that the molecule is composed of 12 carbon atoms, 17 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom.Aplicaciones Científicas De Investigación

1. Follicular Transport and Metabolism in Skin

A study using Desorption Electrospray Ionization (DESI) mass spectrometry imaging demonstrated the follicular transport of lidocaine, a related compound, into deeper skin layers and its metabolism to 3-OH-lidocaine in subcutaneous tissue. This suggests the utility of full-thickness skin models, including subcutaneous tissue, for studying skin metabolism of local anesthetics like N-Desethyl 3-Bromo Lidocaine (D’Alvise et al., 2014).

2. Alveolar Epithelial Fluid Clearance

Lidocaine was found to induce a reversible decrease in alveolar epithelial fluid clearance in rats, which is crucial for resolving alveolar edema. This effect was reversible with β2-adrenergic therapy, indicating potential implications for patient care with cardiac disease or during the perioperative period (Laffon et al., 2002).

3. DNA Demethylation in Breast Cancer Cells

Research on amide local anesthetics like lidocaine showed demethylating effects on DNA in breast cancer cells, which could reactivate tumor suppressor genes and inhibit tumor growth. This highlights a potential therapeutic relevance of compounds like this compound in the perioperative period for cancer treatment (Lirk et al., 2014).

4. Controlled Drug Release

A study explored the transformation of lidocaine hydrochloride into deep-eutectic solvents for incorporation into polymer-drug complexes via free-radical frontal polymerization. This resulted in controlled, sustained drug release, which could be advantageous for transdermal drug delivery systems, including those for local anesthetics like this compound (Sánchez-Leija et al., 2014).

5. Photocatalytic Degradation of Pharmaceuticals

The photocatalytic properties of tungsten trioxide nanoparticles were utilized for the degradation of lidocaine, a common pharmaceutical pollutant in aquatic environments. This research indicates the potential for remediation techniques using photocatalysis to address environmental contamination by local anesthetics and their derivatives (Fakhri & Behrouz, 2015).

Mecanismo De Acción

Target of Action

N-Desethyl 3-Bromo Lidocaine is an intermediate in the preparation of hydroxylated Lidocaine metabolites . .

Biochemical Pathways

This compound is involved in the preparation of hydroxylated Lidocaine metabolites

Result of Action

It’s likely that its effects are related to its role as an intermediate in the preparation of hydroxylated Lidocaine metabolites .

Action Environment

This compound is a solid compound that is soluble in methanol, acetonitrile, chloroform, dichloromethane, and ethyl acetate . It should be stored at room temperature . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and solvent conditions.

Propiedades

IUPAC Name |

N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYGWAJFVCUMKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC(=C1C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)